2-Chloro-6-fluoroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluoroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms at the 2 and 6 positions, respectively, on the quinoline ring, along with a carboxylic acid group at the 4 position. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. The reaction mixture is heated to facilitate condensation and cyclization, forming the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid. This intermediate is then further reacted with various substituted amines to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis may involve microwave irradiation techniques to enhance reaction rates and yields. For instance, microwave-assisted synthesis has been shown to produce high yields (91-96%) of the target compound within a short reaction time (110-210 seconds) .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Condensation Reactions: Reagents like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) can be employed to activate the carboxylic acid group.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine or fluorine atoms.
Condensation Reactions: Products include esters and amides formed from the carboxylic acid group.
Scientific Research Applications
2-Chloro-6-fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential anticancer agents.
Organic Synthesis: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound has been studied for its cytotoxic activity against various carcinoma cell lines, demonstrating significant anticancer potential.
Industrial Applications: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the enzyme topoisomerase II, which is crucial for DNA replication and cell division. This inhibition leads to the accumulation of DNA breaks, ultimately inducing apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
2-Fluoroquinoline-4-carboxylic acid: Lacks the chlorine atom at the 2 position but shares the fluorine and carboxylic acid groups.
2,4-Dichloro-6-fluoroquinoline: Contains an additional chlorine atom at the 4 position.
Uniqueness: 2-Chloro-6-fluoroquinoline-4-carboxylic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its reactivity and biological activity. The presence of both halogens enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-chloro-6-fluoroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-9-4-7(10(14)15)6-3-5(12)1-2-8(6)13-9/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLPOZAAXCHUJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.